![molecular formula C18H19N3O4 B2897543 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034395-83-8](/img/structure/B2897543.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing compound with a unique molecular structure. Its presence in the scientific literature points to various applications, particularly in medicinal chemistry. This compound features a cyclohexyl ring with a pyrazin-2-yloxy substituent, attached to a benzo[d][1,3]dioxole-5-carboxamide moiety, creating a distinctive chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide, one would typically start by forming the pyrazin-2-yloxy substituent on a cyclohexyl backbone. Common synthetic routes include nucleophilic substitution reactions where pyrazine is reacted with a suitably functionalized cyclohexane derivative. Reaction conditions often involve anhydrous environments and the use of strong bases such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound might leverage large-scale continuous flow reactors, providing precise control over reaction parameters. Solvent recovery systems and chromatographic purification techniques would likely be employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide undergoes a variety of chemical reactions including:
Oxidation: This compound can be oxidized under mild conditions to introduce functional groups or to achieve ring opening.
Reduction: Catalytic hydrogenation might be used to reduce specific moieties in the compound.
Substitution: Aromatic substitution reactions can modify the pyrazin-2-yloxy or dioxole parts of the molecule.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂)
Major Products
Oxidative reactions can yield carboxylic acids or ketones, while reductive conditions may result in alcohols or amines, depending on the site of reaction.
Aplicaciones Científicas De Investigación
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide finds applications in:
Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.
Biology: Used in biological assays to study its effects on cellular pathways.
Chemistry: As a reagent or intermediate in organic synthesis, offering functional group versatility.
Industry: Potentially in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate the activity of specific pathways, potentially leading to therapeutic effects. The exact mechanism involves intricate interactions at the molecular level, often elucidated through computational modeling and biochemical assays.
Comparación Con Compuestos Similares
Compared to similar compounds like N-(cyclohexyl)-benzo[d][1,3]dioxole-5-carboxamide or N-(4-oxocyclohexyl)pyrazine-2-carboxamide, N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique substitution pattern, offering distinct physicochemical properties and reactivity profiles.
Similar Compounds
N-(cyclohexyl)-benzo[d][1,3]dioxole-5-carboxamide
N-(4-oxocyclohexyl)pyrazine-2-carboxamide
4-(pyrazin-2-yloxy)benzo[d][1,3]dioxole-5-carboxamide
By delving into the unique aspects of this compound, researchers can uncover its full potential in various scientific domains.
Propiedades
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(12-1-6-15-16(9-12)24-11-23-15)21-13-2-4-14(5-3-13)25-17-10-19-7-8-20-17/h1,6-10,13-14H,2-5,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXGXRPKKNHFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
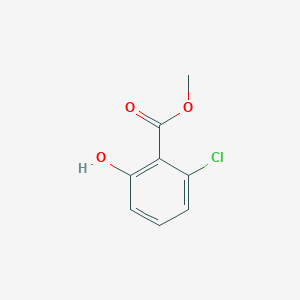
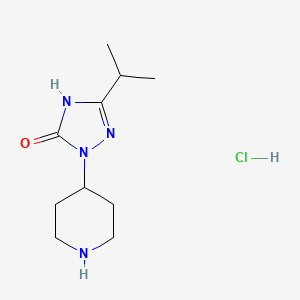
![N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897462.png)

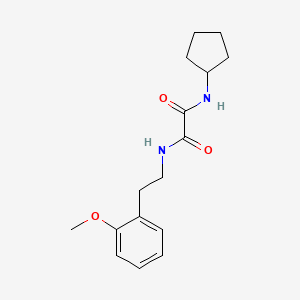
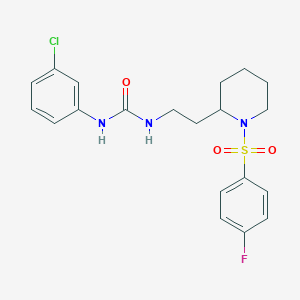
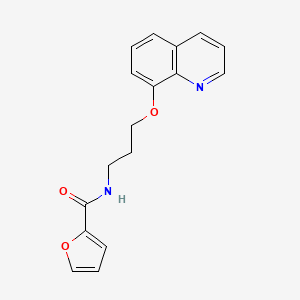
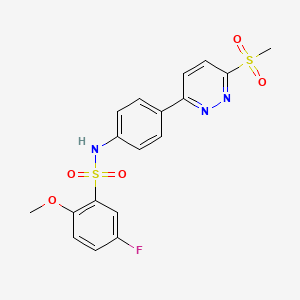
![2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2897472.png)
![N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897474.png)
![1-methyl-3,8-bis(2-methylpropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897476.png)
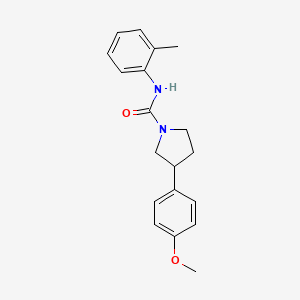
![1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)
![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2897482.png)
